2-(2-Bromophenyl)oxazole

Catalog No.
S984963
CAS No.
92346-48-0
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromophenyl)oxazole

CAS Number

92346-48-0

Product Name

2-(2-Bromophenyl)oxazole

IUPAC Name

2-(2-bromophenyl)-1,3-oxazole

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H

InChI Key

KEVAWXLTQKEUTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC=CO2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)Br

Synthesis and Availability

2-(2-Bromophenyl)oxazole is a heterocyclic compound containing a five-membered ring with nitrogen and oxygen atoms. While detailed research on its synthesis isn't readily available, it can be purchased from several chemical suppliers like AChemBlock and GlpBio, indicating its use in various scientific research fields [, ].

2-(2-Bromophenyl)oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a bromophenyl group at the 2-position of the oxazole ring enhances its chemical reactivity and biological activity. This compound can be represented by the molecular formula C₁₃H₉BrN₂O, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Its structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Currently, there is no scientific research readily available describing a specific mechanism of action for 2-(2-Bromophenyl)oxazole.

As information on 2-(2-Bromophenyl)oxazole is limited, it's best to assume it may possess similar hazards to other brominated aromatic compounds. These can include:

  • Skin and eye irritation: Bromine can react with tissues causing irritation [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

The chemical reactivity of 2-(2-Bromophenyl)oxazole is influenced by its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.
  • Electrophilic Substitution: The oxazole ring can be activated towards electrophilic substitutions, particularly at the 5-position when electron-donating groups are present .
  • Oxidation Reactions: Oxazoles can be oxidized to form various derivatives, including oxazolones, which are cyclic carbamates .

Research indicates that 2-(2-Bromophenyl)oxazole exhibits various biological activities. Compounds with oxazole moieties are often explored for their potential as:

  • Antimicrobial Agents: Some oxazole derivatives have shown promising activity against bacteria and fungi.
  • Anticancer Compounds: Certain studies suggest that oxazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibitors: The unique structure of oxazoles allows them to interact with specific enzymes, potentially leading to therapeutic effects .

Several synthetic routes exist for preparing 2-(2-Bromophenyl)oxazole:

  • Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin and an aldehyde in the presence of an acid catalyst. The reaction leads to the formation of the oxazole ring under mild conditions .
  • Suzuki-Miyaura Coupling: A modern approach involves coupling boronic acids with halogenated compounds (like 2-bromophenyl) in the presence of palladium catalysts, allowing for the construction of substituted oxazoles .
  • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods utilizing copper catalysts to facilitate the formation of oxazoles from various starting materials .

The applications of 2-(2-Bromophenyl)oxazole span several fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a target for drug development.
  • Material Science: Oxazole derivatives are explored in creating novel materials due to their unique electronic properties.
  • Organic Synthesis: As a versatile building block, it is used in synthesizing more complex organic molecules.

Interaction studies involving 2-(2-Bromophenyl)oxazole focus on its binding affinity with biological targets. Research has demonstrated that this compound can interact with various enzymes and receptors, leading to significant biological effects. For instance, studies on related compounds have shown that oxazoles can serve as inhibitors for certain enzymes involved in metabolic pathways, suggesting similar potential for 2-(2-Bromophenyl)oxazole .

Several compounds share structural similarities with 2-(2-Bromophenyl)oxazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-(3-Bromophenyl)oxazoleContains a bromophenyl group at C-3Different position of bromine affects reactivity
5-(4-Bromophenyl)oxazoleBromine at C-5Increased electrophilicity at C-5
4-(Bromophenyl)-1H-imidazoleContains an imidazole ringDifferent heterocyclic structure
2-AminobenzothiazoleContains a thiazole ringExhibits different biological activities

Each compound exhibits distinct reactivity patterns and biological activities due to variations in their structures, making them suitable for different applications in medicinal chemistry and organic synthesis.

XLogP3

2.7

Wikipedia

2-(2-Bromophenyl)-1,3-oxazole

Dates

Modify: 2023-08-16

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